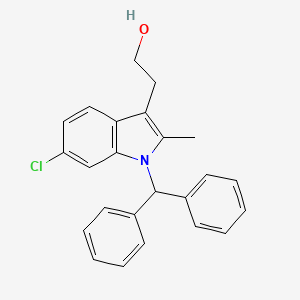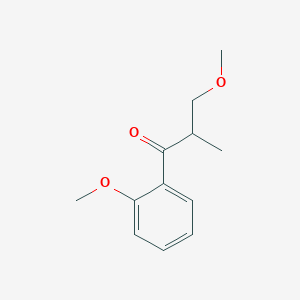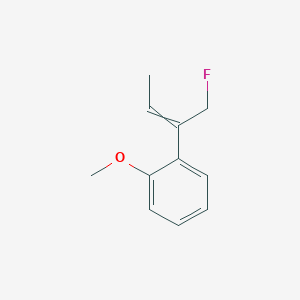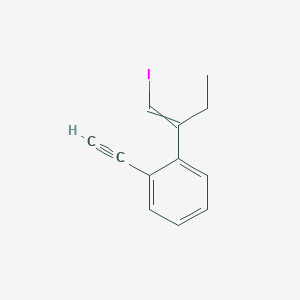
1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene is an organic compound characterized by the presence of an ethynyl group and an iodobut-1-en-2-yl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene can be synthesized through a series of organic reactions. One common method involves the coupling of an ethynylbenzene derivative with an iodobut-1-en-2-yl precursor. The reaction typically requires a palladium catalyst, such as palladium acetate, and a base, such as triethylamine, under an inert atmosphere. The reaction is carried out at elevated temperatures to facilitate the coupling process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodobut-1-en-2-yl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds using oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction Reactions: The double bond in the iodobut-1-en-2-yl group can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), bases (sodium hydride, potassium carbonate).
Oxidation Reactions: Oxidizing agents (potassium permanganate, osmium tetroxide), solvents (acetone, dichloromethane).
Reduction Reactions: Reducing agents (hydrogen gas, lithium aluminum hydride), catalysts (palladium on carbon).
Major Products Formed:
Substitution Reactions: Substituted benzene derivatives with various functional groups.
Oxidation Reactions: Carbonyl compounds such as aldehydes and ketones.
Reduction Reactions: Saturated hydrocarbons and alcohols.
Wissenschaftliche Forschungsanwendungen
1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-ethynyl-2-(1-iodobut-1-en-2-yl)benzene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the iodobut-1-en-2-yl group can undergo nucleophilic substitution reactions with biological nucleophiles. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Ethynyl-2-(1-iodobut-1-en-2-yl)benzene can be compared with other similar compounds, such as:
1-Ethynyl-2-iodobenzene: Lacks the but-1-en-2-yl group, making it less versatile in certain chemical reactions.
1-Ethynyl-2-(1-bromobut-1-en-2-yl)benzene: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and applications.
1-Ethynyl-2-(1-chlorobut-1-en-2-yl)benzene: Contains a chlorine atom, leading to different chemical properties and reactivity compared to the iodine-containing compound.
The uniqueness of this compound lies in its combination of an ethynyl group and an iodobut-1-en-2-yl group, providing a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
648933-39-5 |
|---|---|
Molekularformel |
C12H11I |
Molekulargewicht |
282.12 g/mol |
IUPAC-Name |
1-ethynyl-2-(1-iodobut-1-en-2-yl)benzene |
InChI |
InChI=1S/C12H11I/c1-3-10-7-5-6-8-12(10)11(4-2)9-13/h1,5-9H,4H2,2H3 |
InChI-Schlüssel |
GPBNRNXVRDUSHP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=CI)C1=CC=CC=C1C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[4-(1,3-dioxolan-2-yl)phenyl]Propanamide](/img/structure/B12598854.png)
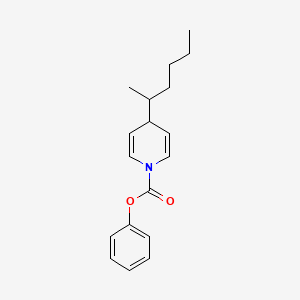
![N-[1-(4-Chlorophenyl)-3,3-dimethyl-1-oxobutan-2-yl]-2-methylbenzamide](/img/structure/B12598874.png)
![2,2'-[(5-Fluorothiophen-2-yl)methylene]bis(4,6-dimethylphenol)](/img/structure/B12598878.png)
![Acetamide, N-[4-[[(4-bromophenyl)methyl]methylamino]phenyl]-](/img/structure/B12598891.png)
![4-(Furan-2-yl)-2-[4-(4-methoxyphenyl)-2H-imidazol-2-ylidene]-2,3-dihydro-1,3-thiazole](/img/structure/B12598899.png)
![3,3'-[Ethane-1,2-diylbis(methylazanediyl)]bis(N-octadecylpropanamide) (non-preferred name)](/img/structure/B12598903.png)
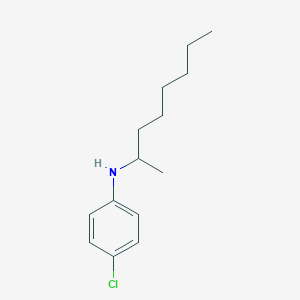
![5-Methyl-1-[(naphthalen-1-yl)methyl]-1,3-dihydro-2H-imidazole-2-thione](/img/structure/B12598917.png)
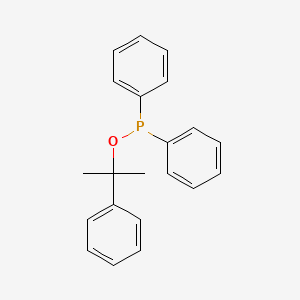
![3-(Dodecyloxy)-6-{[4-(dodecyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12598929.png)
